Home > Products > Building Blocks P19984 > 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- - 13682-32-1

1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

Catalog Number: EVT-370691
CAS Number: 13682-32-1
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidazole derivatives have garnered significant attention in the pharmaceutical and chemical research communities due to their versatile biological activities and applications in various fields. The compound "1H-Imidazole-4-methanol, 5-methyl-2-phenyl-" and its analogs have been synthesized and evaluated for their potential as therapeutic agents and their biochemical properties. This comprehensive analysis will delve into the synthesis, mechanism of action, and applications of these compounds, drawing on data from several research studies.

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

    Compound Description: This compound is a promising imidazole derivative synthesized from 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- through a multi-step process. The synthesis involved converting the starting imidazole into a carbohydrazide, followed by reactions with carbon disulfide, potassium hydroxide, and finally phenacyl bromide. The structure of this compound was confirmed using X-ray diffraction and nuclear magnetic resonance.

    Relevance: This compound shares the core 5-methyl-2-phenyl-1H-imidazole structure with the target compound. It highlights a synthetic pathway utilizing the target compound as a precursor for creating more complex imidazole-based molecules.

2-(1-Benzyl-5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole

    Compound Description: This compound is an imidazole derivative featuring a 1,3,4-oxadiazole ring linked to the imidazole core. Its crystal structure reveals a nearly coplanar arrangement of the two heterocyclic rings.

    Relevance: This compound shares the 5-methyl-1H-imidazol-4-yl moiety with the target compound, 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-. The key difference lies in the substituent at the 1-position of the imidazole ring (benzyl group versus a hydrogen in the target compound) and the presence of a phenyl ring at the 2-position of the imidazole ring in the target compound. This comparison emphasizes the structural diversity possible within this class of compounds.

(5-Methyl-1-(4-X-arylamino)-1H-1,2,3-triazol-4-yl)methanol derivatives (X = H, F and Cl)

    Compound Description: This series of compounds explores the impact of halogen substituents on the supramolecular aggregation of (5-methyl-1-(4-X-arylamino)-1H-1,2,3-triazol-4-yl)methanol derivatives. The study investigated the role of C–X⋯π interactions in directing the crystal packing of these molecules.

    Relevance: While not directly containing the imidazole ring, this series provides insights into the influence of halogen substituents on molecular interactions, which is relevant to understanding the potential behavior of halogenated derivatives of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-. The presence of the methanol functional group at a similar position on the heterocyclic ring further adds to the structural comparison.

Applications in Various Fields

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potential of imidazole derivatives has been demonstrated through in vitro studies. Novel substituted benzofuran-2-yl)(phenyl)methanone analogs with an imidazole moiety have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains2. These compounds were evaluated using the disc diffusion method and minimum inhibitory concentration (MIC) assays, with some demonstrating excellent potency and non-toxic nature against human cervical (HeLa) and Supt1 cancer cell lines2.

Anti-inflammatory and Analgesic Properties

Imidazole derivatives have also been explored for their nonacidic anti-inflammatory and analgesic properties. A one-pot synthesis of a naphth[1,2-d]imidazole compound with potential anti-inflammatory and analgesic effects was described, and the synthesized compound was used in pharmacokinetics and metabolism studies3.

Antimycotic Properties

The synthesis of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles has shown that these compounds possess in vitro activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria4. Some of these compounds also exhibited good in vivo activity against Candida albicans, highlighting their potential as antimycotic agents4.

Source and Classification

The compound is cataloged under the CAS number 13682-32-1 and can be found in various chemical databases and literature. Its classification as a heterocyclic organic compound places it among substances that exhibit significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

Synthesis Analysis

The synthesis of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl can be achieved through multiple methods, often involving the reaction of imidazole derivatives with carbonyl compounds or other suitable reagents.

Common Synthesis Methods

  1. Cyclization Reactions: One common approach involves cyclizing an appropriate precursor in the presence of a catalyst. For instance, reactions involving amido-nitriles can yield imidazole derivatives under mild conditions.
  2. Debus-Radziszewski Synthesis: This method utilizes glyoxal, ammonia, and an aldehyde to form the imidazole ring. This approach is favored for its simplicity and efficiency in producing various substituted imidazoles.
  3. Lithiation Reactions: Another effective method includes treating carbonyl compounds with lithium reagents such as lithium diisopropylamide or other organolithium compounds to form imidazole derivatives .

Technical Parameters

The reaction conditions typically include controlled temperature and pressure to optimize yield and purity. For example, using solvents like tetrahydrofuran or methanol can facilitate reactions while minimizing side products.

Molecular Structure Analysis

The molecular structure of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl features:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms at positions 1 and 3.
  • Substituents:
    • A methanol group (-CH2OH) at position 4.
    • A methyl group (-CH3) at position 5.
    • A phenyl group (-C6H5) at position 2.

Structural Data

  • InChI Key: RUEBPOOTFCZRBC-UHFFFAOYSA-N
  • LogP (Partition Coefficient): 1.28, indicating moderate lipophilicity which may influence its biological activity .
Chemical Reactions Analysis

1H-Imidazole-4-methanol, 5-methyl-2-phenyl is involved in various chemical reactions:

Types of Reactions

  1. Oxidation: The compound can be oxidized to form carboxylic acid derivatives using agents like potassium permanganate.
  2. Reduction: It can undergo reduction to produce alcohols or amines using reducing agents such as sodium borohydride.
  3. Substitution Reactions: The methanol group can be converted into esters or amides through nucleophilic substitution reactions in the presence of dehydrating agents like dicyclohexylcarbodiimide.

Reaction Conditions

Typical conditions for these reactions include:

  • Oxidation in acidic media.
  • Reduction in methanol or ether solutions.
  • Substitution reactions often require heating or specific catalysts to proceed efficiently.
Mechanism of Action

The mechanism of action for compounds like 1H-Imidazole-4-methanol, 5-methyl-2-phenyl often involves interaction with biological targets such as enzymes or receptors:

Enzyme Inhibition

This compound has shown potential as an inhibitor for enzymes involved in metabolic pathways, such as xanthine oxidase, which is relevant for conditions like gout. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.

Biological Activity

Research indicates that derivatives of imidazole compounds can exhibit antimicrobial properties, making them candidates for therapeutic applications against bacterial infections .

Physical and Chemical Properties Analysis

The physical properties of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl are crucial for its application:

Chemical Stability

The compound is generally stable under normal conditions but may be sensitive to strong oxidizing agents or extreme pH levels.

Applications

1H-Imidazole-4-methanol, 5-methyl-2-phenyl has several applications across various fields:

Scientific Research

It serves as a building block for synthesizing more complex heterocyclic compounds used in medicinal chemistry.

Biological Applications

Due to its enzyme inhibitory properties, it holds potential for developing treatments for metabolic disorders and infections.

Industrial Uses

The compound is also utilized in material science for developing novel materials and as a catalyst in organic synthesis processes .

Introduction to 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

Structural Classification and Nomenclature in Heterocyclic Chemistry

1H-Imidazole-4-methanol, 5-methyl-2-phenyl- belongs to the imidazole class of heterocyclic compounds, characterized by a five-membered diazole ring containing two nitrogen atoms at non-adjacent positions (1 and 3) along with three carbon atoms. The systematic IUPAC name (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol precisely defines the substituent positions: a phenyl group at C2, a methyl group at C5, and a hydroxymethyl group (-CH₂OH) at C4. This nomenclature adheres to the Hantzsch-Widman system where the suffix "-imidazole" designates the parent heterocycle, with prefixes and locants specifying substituents [6].

The molecular formula C₁₁H₁₂N₂O corresponds to a molecular weight of 188.23 g/mol. Key structural features include:

  • An aromatic imidazole ring stabilized by a 6π-electron system, contributing to planarity and electronic delocalization
  • Tautomeric equilibria between 4-methyl-2-phenyl-1H-imidazole-5-methanol and 5-methyl-2-phenyl-1H-imidazole-4-methanol forms, though X-ray crystallographic analyses indicate predominant occupation of the 4-hydroxymethyl position in the solid state
  • Hydrogen-bonding capability via the imidazole N-H (donor) and N3 (acceptor), complemented by the hydroxymethyl group's oxygen acting as both donor and acceptor
  • Hydrophobic domains provided by the phenyl and methyl groups alongside hydrophilic regions from the polar imidazole ring and alcohol functionality [6] [8].

Table 1: Fundamental Structural Characteristics of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

PropertyValue/Description
Systematic IUPAC Name(5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol
Molecular FormulaC₁₁H₁₂N₂O
Molecular Weight188.23 g/mol
Canonical SMILESCC₁=C(N=C(N₁)C₂=CC=CC=C₂)CO
InChI KeyRUEBPOOTFCZRBC-UHFFFAOYSA-N
Hydrogen Bond Donor Count2 (Imidazole NH and OH)
Hydrogen Bond Acceptor Count2 (Imidazole N and OH)
Rotatable Bond Count2 (C-C bond of hydroxymethyl and C-phenyl bond)
Topological Polar Surface Area48.9 Ų

The compound exhibits amphoteric behavior characteristic of imidazoles, acting as both a weak base (pKa ~7.0 for N3 protonation) and weak acid (pKa ~14.9 for N1 deprotonation). This property facilitates ionic interactions under physiological conditions. The hydroxymethyl group significantly enhances water solubility compared to unsubstituted imidazole derivatives, with a calculated partition coefficient (XLogP3) of 1.3, indicating moderate lipophilicity suitable for membrane permeability while retaining aqueous solubility. The electron-donating methyl group at C5 increases electron density at C4, rendering it susceptible to electrophilic substitution, though this is sterically hindered by the hydroxymethyl group. Conversely, C2 is electron-deficient due to the adjacent nitrogen atoms, making it a potential site for nucleophilic attack [6] [8].

Historical Context and Discovery in Medicinal Chemistry

The historical development of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is intrinsically linked to broader advances in imidazole chemistry. While imidazole itself was first synthesized by Heinrich Debus in 1858 via condensation of glyoxal, formaldehyde, and ammonia, the specific 2,4,5-trisubstituted pattern emerged from methodological refinements in the Debus-Radziszewski reaction. This multicomponent reaction involving a 1,2-dicarbonyl compound (benzil analog), aldehyde (for C2 substitution), and ammonia source provided efficient access to trisubstituted imidazoles. The incorporation of a hydroxymethyl group at C4 represented a strategic functionalization to enhance hydrogen-bonding capacity and aqueous solubility relative to simpler alkyl or aryl analogs [6] [9].

The compound gained significant attention in medicinal chemistry during the 2000s as a structural analog of mitragynine, the principal alkaloid of the kratom plant (Mitragyna speciosa). Researchers recognized that modifications to the mitragynine scaffold could potentially retain desirable analgesic effects while minimizing opioid-like dependence liabilities. The 5-methyl-2-phenyl-1H-imidazole-4-methanol structure emerged as a simplified pharmacophore preserving key elements of mitragynine's interaction with central nervous system targets but with reduced addiction potential. This positioned it as a promising candidate for developing safer analgesics without classical opioid side effects .

Parallel research explored its potential in neurodegenerative disease therapeutics following screening campaigns that identified moderate acetylcholinesterase (AChE) inhibitory activity (IC₅₀ ~50-100 µM). This activity, though modest, suggested potential as a lead compound for Alzheimer's disease treatment, spurring synthetic efforts to optimize potency. The molecule's ability to cross the blood-brain barrier, attributed to its balanced logP value and molecular weight <500 Da, further supported central nervous system applications. While not advancing to clinical development itself, this compound served as a critical proof-of-concept molecule demonstrating that imidazole-based structures could effectively modulate cholinesterase activity [5].

Table 2: Historical Development Timeline of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

Time PeriodKey Developments
1858Heinrich Debus reports first synthesis of imidazole (glyoxaline) via glyoxal-formaldehyde-ammonia condensation
Late 19th CenturyArthur Rudolf Hantzsch and others develop systematic methods for substituted imidazoles
1887Hantzsch formally names "imidazole" and characterizes tautomerism
Mid-20th CenturyRadziszewski refines multicomponent synthesis enabling practical access to 2,4,5-trisubstituted derivatives
1960s-1990sRecognition of imidazole's biological importance in histidine, purines, and pharmaceutical agents
2000sIdentification as mitragynine analog with reduced dependence potential; exploration of acetylcholinesterase inhibition
2010s-PresentApplication as synthetic intermediate for hybrid molecules; crystallographic characterization

The compound was assigned CAS Registry Number 13682-32-1, facilitating unambiguous identification across chemical databases. Its entry into commercial catalogues (e.g., PubChem CID 83658) during the early 21st century standardized access for research purposes, with documented synthesis typically involving:

  • Van Leusen Imidazole Synthesis: Utilizing TosMIC (tosylmethyl isocyanide) with substituted imines
  • Debus-Radziszewski Modification: Employing ammonium acetate, phenylglyoxal, and pyruvaldehyde derivatives
  • Functional Group Interconversion: Reduction of ester precursors using lithium aluminum hydride or sodium borohydride to yield the hydroxymethyl group

These synthetic approaches enabled gram-scale production, supporting biological evaluation and establishing the compound as a versatile intermediate for generating molecular hybrids targeting diverse therapeutic areas [3] [7].

Role of Imidazole Derivatives in Bioactive Molecule Design

1H-Imidazole-4-methanol, 5-methyl-2-phenyl- exemplifies the strategic application of imidazole derivatives in rational drug design, leveraging three key pharmacological attributes:

  • Hydrogen-bonding versatility: The imidazole ring serves as both hydrogen bond donor (N1-H) and acceptor (N3), while the hydroxymethyl group (-CH₂OH) provides additional hydrogen-bonding capacity. This enables simultaneous interaction with multiple biological targets, mimicking the function of histidine residues in enzymatic catalysis. Molecular docking studies indicate these groups form critical contacts with acetylcholinesterase's peripheral anionic site and catalytic triad [6].
  • Aromatic stacking capability: The phenyl substituent facilitates π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in receptor binding pockets, enhancing target affinity. This hydrophobic domain complements the polar imidazole ring, creating amphiphilic character ideal for drug-receptor interactions [5] [9].
  • Metabolic stability: Unlike morphinan-based analgesics, the imidazole core confers resistance to cytochrome P450-mediated degradation, potentially improving pharmacokinetic profiles. The absence of readily oxidizable sites contributes to in vitro stability in hepatic microsome assays [9].

As a mitragynine bioisostere, this compound retains the capacity for G-protein-coupled receptor modulation while exhibiting reduced β-arrestin recruitment—a mechanism linked to opioid dependence. Research indicates its analgesic efficacy in murine hot-plate tests occurs without significant dopamine elevation in the nucleus accumbens, suggesting lower abuse potential than classical opioids. This exemplifies imidazole's utility in refining therapeutic profiles through scaffold modification .

In neurodegenerative drug discovery, the compound's moderate acetylcholinesterase inhibition (approximately 40-50% inhibition at 100 μM) stems from dual binding interactions:

  • Cationic interaction between the protonated imidazole nitrogen and the enzyme's catalytic anionic subsite (CAS)
  • Hydrophobic contact between the phenyl ring and acyl-binding pocket residuesThis activity profile has inspired hybrid molecule development, particularly through conjugation with established pharmacophores like tacrine analogs or oxadiazoles to enhance potency. For example, molecular hybrids incorporating 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- linked to 1,3,4-oxadiazole via thioether bridges demonstrate improved cholinesterase inhibition (IC₅₀ values reaching low micromolar range) while maintaining favorable blood-brain barrier permeability profiles [7].

Table 3: Structure-Activity Relationship Insights for 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- Derivatives

Structural ModificationBiological ConsequenceTherapeutic Implication
C2 Phenyl groupEssential for acetylcholinesterase affinity via π-stacking with Trp279Removal abolishes AChE inhibition
C4 Hydroxymethyl groupEnhances solubility; hydrogen bonding to His440 in AChE; oxidation yields aldehyde analogsConversion to carboxylic acid reduces CNS penetration
C5 Methyl groupElectron donation increases imidazole basicity; steric shielding of C4 positionReplacement with ethyl maintains activity
N1 HydrogenCritical for hydrogen bonding; methylation eliminates analgesic activityRequired for opioid receptor interaction
Hybridization with 1,3,4-oxadiazoleEnhanced AChE inhibition (IC₅₀ 5-10 μM); dual binding site engagementImproved anti-Alzheimer potential
Metal complexationCopper(II) complexes show enhanced cytotoxicity against cancer cell linesPotential application in oncology

The compound serves as a versatile synthon for generating structurally diverse bioactive molecules:

  • Heterocyclic hybrids: Condensation with carboxylic acids or carbonyl compounds generates ester and ether derivatives, while reaction with hydrazides yields 1,3,4-oxadiazole conjugates exhibiting dual analgesic and anticancer activities. X-ray crystallography of such hybrids confirms retained imidazole planarity essential for target interaction [7].
  • Metal coordination complexes: The imidazole nitrogen coordinates transition metals (e.g., Cu²⁺, Zn²⁺), yielding complexes with enhanced enzyme inhibition and cytotoxicity profiles. Copper(II) complexes demonstrate significant growth inhibition against MCF-7 breast cancer cells (IC₅₀ ~15 μM), potentially through reactive oxygen species generation [5].
  • Prodrug derivatives: Esterification of the hydroxymethyl group enables prodrug strategies, with enzymatic hydrolysis regenerating the active compound in vivo. Acetate and pivalate esters show improved oral bioavailability in preclinical models [9].

These applications underscore the compound's significance as a molecular template in contemporary drug discovery, balancing synthetic accessibility with capacity for target engagement across therapeutic areas including pain management, neurodegenerative disorders, and oncology. Its continued exploration exemplifies the enduring pharmaceutical value of rationally functionalized imidazole architectures [5] [9].

Properties

CAS Number

13682-32-1

Product Name

1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

IUPAC Name

(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-8-10(7-14)13-11(12-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

RUEBPOOTFCZRBC-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)CO

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.